molecular formula C₁₀H₁₅N₅S₂ B105317 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea CAS No. 52378-40-2

1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea

Cat. No. B105317
Key on ui cas rn: 52378-40-2
M. Wt: 269.4 g/mol
InChI Key: WSUNDBVVUCLXTG-UHFFFAOYSA-N
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Patent
US04200761

Procedure details

Furthermore, the final compound I can be obtained by reacting 4-[(2-aminoethyl)-thiomethyl]-5-methyl imidazole with N-cyano-N',S-dimethylisothiourea or with dimethylcyanodithioimido carbonate to form N-cyano-N'-{2-[(5-methylimidazole-4-yl)-methylthio]-ethyl}-S-methylisothiourea, which reacts with methylamine, thus yielding the final compound I.
[Compound]
Name
final compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4][CH2:5][C:6]1[N:7]=[CH:8][NH:9][C:10]=1[CH3:11].[C:12]([NH:14][C:15](=NC)[S:16][CH3:17])#[N:13]>>[C:12]([NH:14][C:15](=[N:1][CH2:2][CH2:3][S:4][CH2:5][C:6]1[N:7]=[CH:8][NH:9][C:10]=1[CH3:11])[S:16][CH3:17])#[N:13]

Inputs

Step One
Name
final compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCSCC=1N=CNC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)NC(SC)=NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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